![molecular formula C5H3BrN4 B1377282 5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 63744-29-6](/img/structure/B1377282.png)

5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Übersicht

Beschreibung

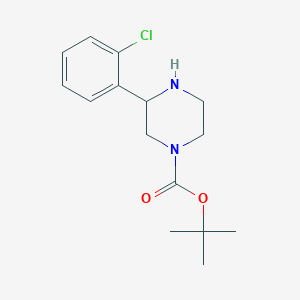

5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the CAS Number: 63744-29-6 and a linear formula of C5H3BrN4 . It has a molecular weight of 199.01 . This compound is stored under nitrogen at a temperature of 4°C . It is a solid in physical form .

Synthesis Analysis

A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities . The structures of these derivatives were characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of 5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is represented by the Inchi Code: 1S/C5H3BrN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H . The InChI key is CTDOUHOODJJYQH-UHFFFAOYSA-N .Chemical Reactions Analysis

A tele-substitution reaction in a biologically important heterocyclic ring system was discovered and studied . Conditions that favor the tele-substitution pathway were identified: the use of increased equivalents of the nucleophile or decreased equivalents of base or the use of softer nucleophiles, less polar solvents, and larger halogens on the electrophile .Physical And Chemical Properties Analysis

5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a solid in physical form . It has a molecular weight of 199.01 . It is stored under nitrogen at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine: Scientific Research Applications

- Derivatives of [1,2,4]triazolo[4,3-a]pyrazine serve as building blocks in medicinal chemistry for the synthesis of various pharmacologically active compounds. They provide a platform for creating molecules with potential therapeutic effects .

- Triazolo[4,3-a]pyrazine derivatives have been tested for their antibacterial activities. They show inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

- The triazolo[4,3-a]pyrazine scaffold is used to create focused small molecule libraries for drug discovery. This approach helps in identifying new compounds with desired biological activities .

- The triazolo[4,3-a]pyrazine core is considered a “privileged motif” in drug discovery due to its presence in compounds with diverse biological activities .

Medicinal Chemistry Building Blocks

Antibacterial Agents

Focused Small Molecule Libraries

Synthesis of Privileged Motifs

Chemical Synthesis Research

Wirkmechanismus

Target of Action

5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound . It has been found to exhibit significant antibacterial activity , and it has also shown potential as an anti-tumor agent . and PCAF bromodomain.

Mode of Action

It has been suggested that it may inhibit c-met kinase , a protein that plays a crucial role in cell growth, survival, and migration. Inhibition of c-Met kinase can lead to the suppression of tumor growth and metastasis . It may also interact with the PCAF bromodomain , which is involved in the regulation of gene expression and has been identified as a potential therapeutic target for cancer .

Biochemical Pathways

Given its potential interaction with c-met kinase and pcaf bromodomain, it may affect pathways related to cell growth, survival, migration, and gene expression .

Result of Action

5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine has been found to exhibit significant antibacterial activity . Some derivatives of this compound have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In addition, it has shown potential as an anti-tumor agent, with one derivative exhibiting excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .

Safety and Hazards

Zukünftige Richtungen

Triazolo[4,3-a]pyrazine is a privileged building block/scaffold used for the synthesis of biologically active molecules and has received significant attention in the field of synthetic organic chemistry . The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .

Eigenschaften

IUPAC Name |

5-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDOUHOODJJYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=NN=C2C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857651 | |

| Record name | 5-Bromo[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine | |

CAS RN |

63744-29-6 | |

| Record name | 5-Bromo[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1377209.png)

![4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride](/img/structure/B1377211.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1377215.png)

![4-Bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1377216.png)